N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide
Beschreibung
N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted at position 2 with a thiophen-2-yl group and at position 5 with a methyl group. The acetamide moiety is further functionalized with a 1-cyanopropyl chain.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-10(8-15)16-13(18)7-11-9(2)19-14(17-11)12-5-4-6-20-12/h4-6,10H,3,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMXTCFFMKWORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=C(OC(=N1)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide can be represented as follows:
This compound features a thiophene ring and an oxazole moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with oxazole precursors under controlled conditions. The details of the synthesis can be found in various literature sources that focus on similar compounds within the thiophene and oxazole families.
Anticancer Properties
Research indicates that compounds containing thiophene and oxazole rings exhibit promising anticancer activity. For instance, derivatives similar to N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 4.37 ± 0.7 |
| Compound B | A549 | 8.03 ± 0.5 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms through which N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide exerts its effects include:
- Inhibition of DNA/RNA Synthesis : Compounds with similar structures have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer cell survival.
- Kinase Inhibition : Studies have indicated that these compounds can inhibit key kinases involved in tumorigenesis, such as ERK1/2, leading to reduced tumor growth .
- Induction of Apoptosis : The compound may activate caspases involved in the apoptotic pathway, promoting programmed cell death in cancer cells .
Case Studies
Several studies have explored the efficacy of compounds related to N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide:
- Study on HepG2 Cells : A study demonstrated that a related compound induced apoptosis in HepG2 cells through caspase activation, with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
- A549 Cell Line Analysis : Another study reported that a structurally similar compound exhibited strong antiproliferative activity against A549 lung carcinoma cells, indicating potential for lung cancer treatment .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to tubulin and other cellular targets, suggesting a multi-target approach to their anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid oxazole-thiophene scaffold and the 1-cyanopropyl side chain. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycle: The target compound’s 1,3-oxazole core distinguishes it from thiazolidinones () and pyridazinones (). The thiophen-2-yl substituent at position 2 introduces π-conjugation and sulfur-mediated interactions, contrasting with iCRT3’s 4-ethylphenyl group .
Acetamide Side Chain: The 1-cyanopropyl group is unique compared to phenyl (), phenylethyl (), or benzothiazole () substituents. The cyano group may enhance solubility or serve as a hydrogen-bond acceptor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
